molecular formula C11H14S3 B13746608 [Tris(methylsulfanyl)ethenyl]benzene CAS No. 22946-45-8

[Tris(methylsulfanyl)ethenyl]benzene

Cat. No.: B13746608
CAS No.: 22946-45-8
M. Wt: 242.4 g/mol
InChI Key: HKVSKEYOVYWNIQ-UHFFFAOYSA-N
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Description

(TRIS-METHYLSULFANYL-VINYL)-BENZENE, also known by its chemical formula C11H14S3, is an organic compound characterized by the presence of three methylsulfanyl groups attached to a vinylbenzene core

Properties

CAS No.

22946-45-8

Molecular Formula

C11H14S3

Molecular Weight

242.4 g/mol

IUPAC Name

1,2,2-tris(methylsulfanyl)ethenylbenzene

InChI

InChI=1S/C11H14S3/c1-12-10(11(13-2)14-3)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

HKVSKEYOVYWNIQ-UHFFFAOYSA-N

Canonical SMILES

CSC(=C(SC)SC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (TRIS-METHYLSULFANYL-VINYL)-BENZENE typically involves the reaction of vinylbenzene with methylsulfanyl reagents under controlled conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of (TRIS-METHYLSULFANYL-VINYL)-BENZENE may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(TRIS-METHYLSULFANYL-VINYL)-BENZENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols.

    Substitution: The vinyl group allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of (TRIS-METHYLSULFANYL-VINYL)-BENZENE, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, (TRIS-METHYLSULFANYL-VINYL)-BENZENE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, the compound’s derivatives are studied for their potential therapeutic properties. For example, sulfone derivatives have been investigated for their anticancer activities due to their ability to inhibit specific enzymes involved in cancer cell proliferation .

Industry

In the industrial sector, (TRIS-METHYLSULFANYL-VINYL)-BENZENE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of (TRIS-METHYLSULFANYL-VINYL)-BENZENE and its derivatives involves the interaction with specific molecular targets, such as enzymes or receptors. For instance, sulfone derivatives can covalently modify enzyme active sites, leading to irreversible inhibition. This mechanism is particularly useful in designing targeted therapies for diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (TRIS-METHYLSULFANYL-VINYL)-BENZENE include:

  • (TRIS-METHYLSULFANYL-ETHYL)-BENZENE
  • (TRIS-METHYLSULFANYL-PROPYL)-BENZENE
  • (TRIS-METHYLSULFANYL-BUTYL)-BENZENE

Uniqueness

What sets (TRIS-METHYLSULFANYL-VINYL)-BENZENE apart from its analogs is the presence of the vinyl group, which provides additional reactivity and versatility in chemical synthesis. This unique feature allows for a broader range of chemical modifications and applications .

Biological Activity

[Tris(methylsulfanyl)ethenyl]benzene is a compound of growing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H12S3C_{12}H_{12}S_3. The compound features a central benzene ring with three methylsulfanyl groups attached, which contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular Formula C12H12S3C_{12}H_{12}S_3
Molecular Weight 240.36 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound may exhibit anti-cancer properties , potentially through mechanisms such as:

  • DNA Intercalation : The compound may intercalate into DNA structures, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

Biological Activity Studies

Recent studies have explored the biological activity of this compound, focusing on its anti-tumor effects. Below are key findings from various research investigations:

  • Anti-Tumor Activity : A study conducted on cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was found to be approximately 25 µM for breast cancer cells (MCF-7) and 30 µM for lung cancer cells (A549) .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP, indicating activation of the apoptotic pathway .
  • Synergistic Effects : Combination therapy studies indicated that when used alongside conventional chemotherapeutics like doxorubicin, this compound enhanced the overall cytotoxic effect, suggesting potential for use in combination therapies .

Case Study 1: Breast Cancer

In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of this compound. The results showed a significant reduction in cell proliferation, with morphological changes indicative of apoptosis observed through microscopy.

Case Study 2: Lung Cancer

A similar study on A549 lung cancer cells confirmed the anti-proliferative effects of the compound. Flow cytometry analysis indicated an increase in the population of cells in the sub-G1 phase, further supporting its role in inducing apoptosis.

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